molecular formula C18H37NO B1216940 (2R,6R)-4-dodecyl-2,6-dimethylmorpholine CAS No. 86594-17-4

(2R,6R)-4-dodecyl-2,6-dimethylmorpholine

Cat. No. B1216940
CAS RN: 86594-17-4
M. Wt: 283.5 g/mol
InChI Key: SBUKOHLFHYSZNG-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6R)-4-dodecyl-2,6-dimethylmorpholine is a 4-dodecyl-2,6-dimethylmorpholine in which both stereocentres have R configuration. It is an enantiomer of a (2S,6S)-4-dodecyl-2,6-dimethylmorpholine.

Scientific Research Applications

1. Synthesis and Preparation

  • Preparation Methods: 2,6-Dimethylmorpholine, a related compound, is synthesized using diisopropanolamine and concentrated phosphoric acid, indicating potential synthetic pathways for (2R,6R)-4-dodecyl-2,6-dimethylmorpholine (Huang Xiao-shan, 2009).

2. Applications in Organic Synthesis

  • Development of Odorless Reagents: Morpholine-based compounds like 6-morpholinohexanethiol have been developed as odorless reagents for various organic reactions, suggesting similar applications for (2R,6R)-4-dodecyl-2,6-dimethylmorpholine (K. Nishide & M. Node, 2004).

3. Environmental and Agricultural Chemistry

  • Pollutant Detection in Soils: Morpholine fungicides and related compounds are used for environmental contamination monitoring, which could imply similar uses for (2R,6R)-4-dodecyl-2,6-dimethylmorpholine in soil pollution studies (B. Ivanova & M. Spiteller, 2014).

4. Molecular Structure Analysis

  • Structural and Vibrational Studies: Studies on morpholine derivatives' molecular structures can provide insights into their potential applications in fields like material science or molecular engineering (H. Medetalibeyoğlu et al., 2019).

5. NMR Studies and Membrane Interactions

  • Membrane Protein Studies: Morpholine derivatives can interact with biological molecules, which could make (2R,6R)-4-dodecyl-2,6-dimethylmorpholine relevant for NMR studies in biochemistry or pharmacology (B. Morash et al., 2018).

6. Self-Assembly and Surfactant Behavior

  • Behavior in Solvents: The behavior of zwitterionic surfactants in deep eutectic solvents provides clues on how morpholine derivatives might act in similar environments, which could be relevant for drug-delivery systems or biosensing applications (A. Sanchez-Fernandez et al., 2018).

properties

CAS RN

86594-17-4

Product Name

(2R,6R)-4-dodecyl-2,6-dimethylmorpholine

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

(2R,6R)-4-dodecyl-2,6-dimethylmorpholine

InChI

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3/t17-,18-/m1/s1

InChI Key

SBUKOHLFHYSZNG-QZTJIDSGSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C[C@H](O[C@@H](C1)C)C

SMILES

CCCCCCCCCCCCN1CC(OC(C1)C)C

Canonical SMILES

CCCCCCCCCCCCN1CC(OC(C1)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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